molecular formula C18H22O3 B4967863 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

货号 B4967863
分子量: 286.4 g/mol
InChI 键: PNPRRCZRIDMIJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene, also known as TAK-659, is a small molecule kinase inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用机制

1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene exerts its anticancer activity by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. One of the primary targets of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene is Bruton's tyrosine kinase (BTK), which plays a critical role in the B-cell receptor signaling pathway. By inhibiting BTK, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene also inhibits other kinases, such as FLT3 and ITK, which are involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to have potent inhibitory activity against several kinases, including BTK, FLT3, and ITK. In preclinical studies, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been shown to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.

实验室实验的优点和局限性

1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has several advantages for lab experiments, including its potent inhibitory activity against several kinases, its ability to enhance the activity of other anticancer agents, and its favorable pharmacokinetic properties. However, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

未来方向

There are several future directions for the research on 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. One direction is to further evaluate its efficacy in combination with other anticancer agents, such as immune checkpoint inhibitors and chemotherapy. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its potential toxicity. Additionally, further studies are needed to elucidate the mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene in patients with various types of cancer.

合成方法

The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene involves several steps, starting with the reaction of 3-ethoxyphenol with 2-bromoethyl ether to form the intermediate compound 2-(3-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with 3,5-dimethylphenol in the presence of a base to form the final product, 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene. The purity and yield of 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene can be improved by using various purification techniques such as column chromatography and recrystallization.

科学研究应用

1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has shown potent inhibitory activity against several kinases, including BTK, FLT3, and ITK, which are involved in the growth and survival of cancer cells. 1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax, which makes it a promising candidate for combination therapy.

属性

IUPAC Name

1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-4-19-16-6-5-7-17(13-16)20-8-9-21-18-11-14(2)10-15(3)12-18/h5-7,10-13H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPRRCZRIDMIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。